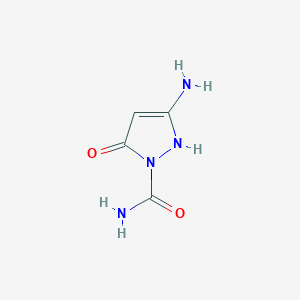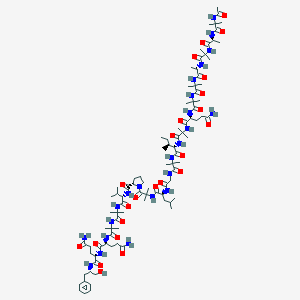
7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid, also known as CJ-13,914, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid is not fully understood. However, it is believed to exert its effects by modulating the activity of the endocannabinoid system, which plays a crucial role in pain sensation, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in neuroinflammation. Additionally, this compound has been shown to increase the production of neurotrophic factors, such as BDNF, which promote the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid is its specificity for the endocannabinoid system. Unlike other compounds that target multiple receptors, this compound selectively targets the CB2 receptor, which is primarily expressed in immune cells and plays a crucial role in inflammation. This specificity makes it a valuable tool for studying the role of the endocannabinoid system in various diseases. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid. One potential direction is the development of novel formulations that improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in various diseases, such as chronic pain, multiple sclerosis, and Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various cellular and molecular pathways. Overall, this compound is a promising compound that has the potential to be a valuable tool for studying the endocannabinoid system and developing novel therapies for various diseases.
Synthesemethoden
7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid is a synthetic compound that can be prepared through a multistep synthesis method. The initial step involves the reaction of 5-heptenoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 5-chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentanone. The final step involves the hydrolysis of the resulting ester to obtain this compound.
Wissenschaftliche Forschungsanwendungen
7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various diseases, including chronic pain, multiple sclerosis, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
117708-11-9 |
|---|---|
Molekularformel |
C21H33ClO4 |
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
(E)-7-[5-chloro-2-[(E)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H33ClO4/c22-18-14-20(24)17(12-13-19(23)15-8-4-3-5-9-15)16(18)10-6-1-2-7-11-21(25)26/h1,6,12-13,15-20,23-24H,2-5,7-11,14H2,(H,25,26)/b6-1+,13-12+ |
InChI-Schlüssel |
ZOQXTNLUBHPZOZ-JHYQVCNUSA-N |
Isomerische SMILES |
C1CCC(CC1)C(/C=C/C2C(CC(C2C/C=C/CCCC(=O)O)Cl)O)O |
SMILES |
C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)Cl)O)O |
Kanonische SMILES |
C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)Cl)O)O |
Synonyme |
9-chloro-15-cyclohexyl-11,15-dihydroxypentanor-5,13-prostadienoic acid 9-DACl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



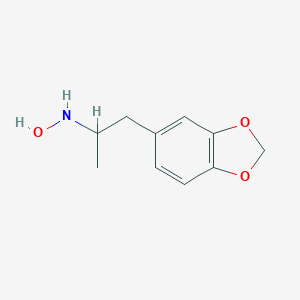
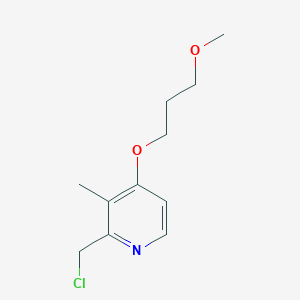
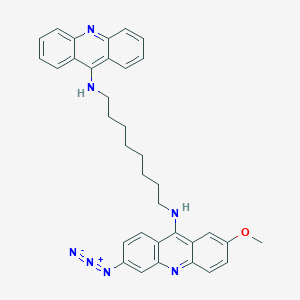
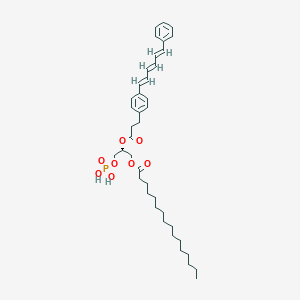
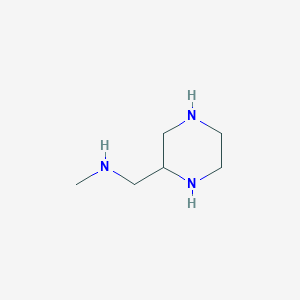
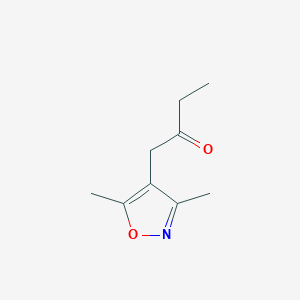
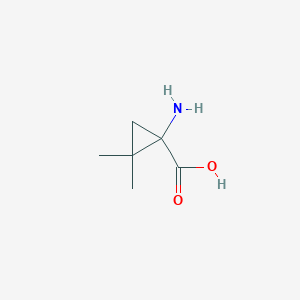


![(1-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B37769.png)

![1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI)](/img/structure/B37777.png)
